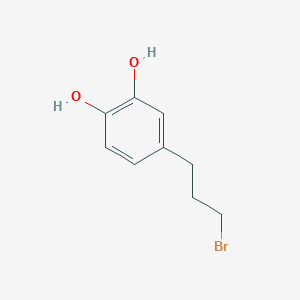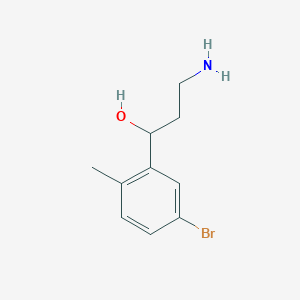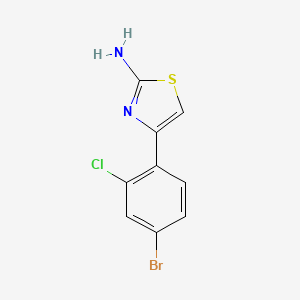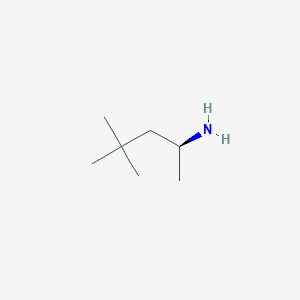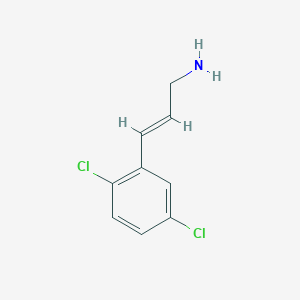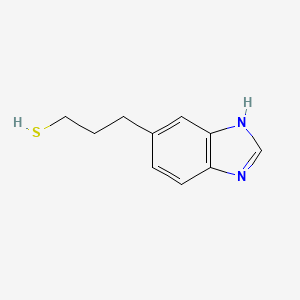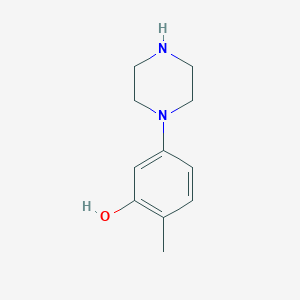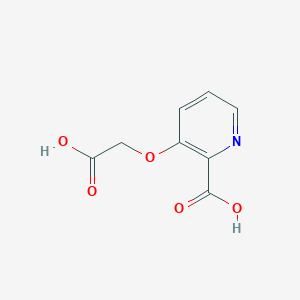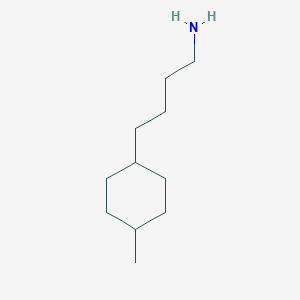![molecular formula C8H13NO2 B13612347 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid CAS No. 724773-02-8](/img/structure/B13612347.png)
1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure. This compound is notable for its conformational rigidity, which makes it an interesting subject for various scientific studies. The spirocyclic structure consists of a hexane ring fused to a smaller ring, with an aminomethyl group and a carboxylic acid group attached to the hexane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid typically involves a multi-step process. One common method starts with the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to a double bond of an unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups and a hydrolysis of the ester moiety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s conformational rigidity allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(Aminomethyl)spiro[2.3]hexane-1-carboxylic acid can be compared to other spirocyclic compounds, such as:
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
These compounds share the spirocyclic structure but differ in the functional groups attached, which can significantly influence their chemical behavior and applications.
属性
CAS 编号 |
724773-02-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
2-(aminomethyl)spiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-5-8(6(10)11)4-7(8)2-1-3-7/h1-5,9H2,(H,10,11) |
InChI 键 |
OVDIEYUKKNZPEH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CC2(CN)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


